N-(4-acetylphenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H18ClN3O3 and its molecular weight is 431.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives, including compounds structurally related to N-(4-acetylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. These compounds exhibit a wide range of biological activities, such as analgesic, anti-inflammatory, antimicrobial, and antitumor activities.
Analgesic and Anti-inflammatory Activities : A study by Alagarsamy et al. (2015) involved the synthesis of novel quinazolinyl acetamides and evaluated their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, one demonstrated potent analgesic and anti-inflammatory activities, with a mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial Activities : Research by Rajasekaran and Rao (2015) synthesized a series of quinazolinone analogs and subjected them to in-vitro antibacterial screening against various bacterial strains. The study also included molecular docking studies to analyze the binding affinity of the compounds with Sortase A of Staphylococcus aureus protein (Rajasekaran & Rao, 2015).
Anticancer Activities : Mehta et al. (2019) synthesized a series of quinazolin-3(4H)-yl)acetamide derivatives and evaluated them for their in vitro antimicrobial and anticancer activities. Some compounds displayed significant antimicrobial activity, and one compound showed promising anticancer activity but was less active than standard drugs (Mehta et al., 2019).
Antiviral Activities : A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, with a notable decrease in viral load and an increase in survival in treated mice (Ghosh et al., 2008).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-15(29)16-7-10-19(11-8-16)26-22(30)14-28-21-12-9-18(25)13-20(21)23(27-24(28)31)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNFRCONYMLDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.